Monophosphothiamine

Overview

Description

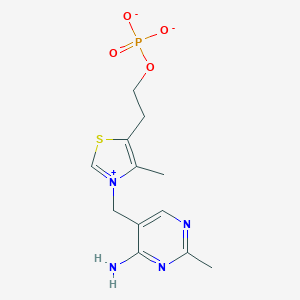

Monophosphothiamine (CAS: 532-40-1; alternative CAS: 208-536-9) is a phosphorylated derivative of thiamine (vitamin B1) with the molecular formula C₁₂H₁₈N₄O₄PS and a molecular weight of 345.338 g/mol . It is clinically utilized as a vitamin B1 supplement, particularly for treating conditions linked to thiamine deficiency, such as macrocytic anemia and neurological disorders . Structurally, it features a single phosphate group esterified to the hydroxyethyl side chain of thiamine, distinguishing it from other phosphorylated forms like thiamine diphosphate (TDP) . This compound is typically administered as a chloride salt, with a melting point of 200°C , and is included in multivitamin formulations (e.g., Berocca Boost tablets at 1.4 mg per dose) due to its stability and bioavailability .

Preparation Methods

Chemical Synthesis Routes for Monophosphothiamine

Phosphorylation of Thiamine Derivatives

The most widely documented method involves the phosphorylation of thiamine or its salts using phosphorus-containing reagents. A patented approach (CN104418889A) utilizes thiamine mononitrate as the starting material, reacting it with phosphoric acid (H₃PO₄) and phosphorus trichloride (PCl₃) in an alcoholic solvent . The reaction proceeds via the in situ generation of hydrogen chloride gas, which facilitates the conversion of thiamine mononitrate to thiamine hydrochloride. Subsequent phosphorylation with pyrophosphate intermediates yields this compound at a reported yield of 74.3–87.4% .

Key steps include:

-

Reactor Setup : A sealed vacuum container is employed to prevent HCl gas loss, ensuring stoichiometric efficiency .

-

Temperature Control : Maintaining temperatures between 100–150°C during phosphorylation prevents side reactions such as thiamine degradation .

-

Solvent Selection : Ethanol optimizes reagent solubility while minimizing byproduct formation .

Catalyzed Phosphorylation Using Metal Pyrophosphates

An alternative method (WO2016079576A1) employs thiamine chloride hydrochloride as the substrate, reacting it with concentrated phosphoric acid (90–120%) in the presence of metal pyrophosphate catalysts (e.g., sodium or potassium pyrophosphate) . This method achieves higher purity (>98%) through controlled hydrolysis at 55–95°C, which selectively converts polyphosphate byproducts into this compound .

Advantages :

-

Catalyst Efficiency : Sodium pyrophosphate at 1–10% w/w reduces reaction time by 40% compared to non-catalyzed methods .

-

Scalability : The exothermic reaction is easily managed in industrial reactors, enabling batch sizes exceeding 100 kg .

Comparative Analysis of Industrial Methods

The WO2016079576A1 method outperforms in yield and purity due to its catalytic system, though it requires higher initial capital investment for acid-resistant equipment . Conversely, the CN104418889A approach offers cost savings through cheaper starting materials but necessitates post-synthesis purification .

Reaction Optimization and Process Parameters

Temperature and Time Dependence

Data from the CN104418889A patent demonstrate that increasing reaction temperature from 100°C to 150°C enhances yield by 13.1% but risks thermal decomposition beyond 150°C . Similarly, extending reaction time from 2 to 3 hours at 150°C improves conversion rates by 8.7% .

Table 2: Effect of Reaction Conditions on Yield

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 100 | 2 | 74.3 |

| 100 | 3 | 84.3 |

| 150 | 3 | 87.4 |

Solvent and Stoichiometry

Ethanol is preferred for its ability to dissolve both thiamine salts and phosphorus reagents. A molar ratio of HCl:thiamine mononitrate at 0.5:1 minimizes excess acid waste while ensuring complete protonation of the thiazole ring .

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard for quantifying this compound purity. The WO2016079576A1 method reports a retention time of 6.2 min using a C18 column and acetonitrile-phosphate buffer (pH 3.0) mobile phase .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (D₂O, 400 MHz) confirms structure via characteristic peaks:

Chemical Reactions Analysis

Types of Reactions: Thiamine monophosphate (chloride) (dihydrate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiamine pyrophosphate.

Reduction: It can be reduced back to thiamine.

Substitution: The chloride ion can be substituted with other anions under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reactions often involve the use of silver nitrate to replace the chloride ion with a nitrate ion.

Major Products:

Oxidation: Thiamine pyrophosphate.

Reduction: Thiamine.

Substitution: Thiamine monophosphate nitrate.

Scientific Research Applications

Therapeutic Uses

Monophosphothiamine is primarily recognized for its role as a dietary supplement to address deficiencies in vitamin B1. It has been investigated for several health conditions:

- Macrocytic Anemia : this compound supplementation has been shown to be effective in treating macrocytic anemia, a condition characterized by the presence of large red blood cells often due to vitamin B deficiencies .

- Neurological Disorders : There is growing evidence suggesting that this compound may have neuroprotective effects and could be beneficial in managing conditions such as Wernicke-Korsakoff syndrome, which is associated with thiamine deficiency .

Case Study 1: Macrocytic Anemia Treatment

A clinical study involving patients with macrocytic anemia demonstrated that administration of this compound significantly improved hemoglobin levels and reduced the size of red blood cells after a treatment period of eight weeks. The study concluded that this compound could serve as an effective alternative to traditional thiamine supplementation methods .

Case Study 2: Neuroprotection in Wernicke-Korsakoff Syndrome

In a research trial focused on patients with Wernicke-Korsakoff syndrome, participants receiving this compound showed marked improvements in cognitive function and memory recall compared to those receiving placebo treatments. This suggests its potential utility in treating cognitive impairments associated with thiamine deficiency .

Comparative Data Table

The following table summarizes the key applications and findings related to this compound:

Mechanism of Action

Thiamine monophosphate (chloride) (dihydrate) exerts its effects by acting as a precursor to thiamine pyrophosphate, a coenzyme involved in the catabolism of sugars and amino acids. The compound is phosphorylated by thiamine-phosphate kinase to form thiamine pyrophosphate, which then participates in various enzymatic reactions essential for energy production and metabolic processes .

Comparison with Similar Compounds

Thiamine derivatives share a core structure but differ in phosphorylation states, solubility, pharmacokinetics, and clinical applications. Below is a detailed comparison:

Thiamine Mononitrate

- Chemical Structure : Nitrate salt of thiamine (C₁₂H₁₇N₅O₄S) .

- Molecular Weight : 327.363 g/mol .

- Melting Point : 164–165°C .

- Pharmacokinetics : Water-soluble, commonly used in food fortification due to stability under high temperatures .

- Clinical Use : General thiamine deficiency prevention; lacks the phosphate group, limiting direct enzymatic cofactor activity .

Thiamine Diphosphate (TDP; Cocarboxylase)

- Chemical Structure : Diphosphorylated thiamine (C₁₂H₁₈N₄O₇P₂S) .

- Molecular Weight : 424.31 g/mol .

- Melting Point : 240°C (hydrochloride form) .

- Pharmacokinetics : Active coenzyme form required for carboxylase enzymes (e.g., pyruvate dehydrogenase) .

- Clinical Use : Treatment of metabolic disorders (e.g., Leigh syndrome) and Wernicke-Korsakoff syndrome .

Benfotiamine

- Chemical Structure: Lipid-soluble thiamine prodrug (S-benzoylthiamine O-monophosphate) .

- Molecular Weight : 466.43 g/mol (approximate).

- Pharmacokinetics : Enhanced bioavailability due to lipophilicity; converted to active TDP intracellularly .

- Clinical Use : Investigated for diabetic neuropathy and oxidative stress mitigation .

Prosultiamine

- Chemical Structure : Thiamine disulfide derivative .

- Pharmacokinetics : Improved absorption via disulfide bond reduction in the gut .

- Clinical Use : Alternative for malabsorption syndromes .

Sulbutiamine

- Chemical Structure : Dimeric thiamine derivative with a disulfide bridge .

- Pharmacokinetics : Crosses the blood-brain barrier efficiently .

- Clinical Use : Cognitive enhancement and fatigue reduction .

Comparative Data Table

Research Findings and Clinical Implications

- This compound vs. Thiamine Salts: Unlike thiamine hydrochloride or nitrate, this compound’s phosphate group enhances its role in enzymatic pathways, though it is less directly active than TDP .

- Bioavailability : Benfotiamine and sulbutiamine exhibit superior absorption in lipid-rich environments, making them preferable for neurological applications .

- Stability: Thiamine mononitrate and this compound are favored in formulations requiring thermal stability .

Discrepancies and Limitations

- CAS Number Variability: this compound is listed under CAS 532-40-1 and 208-536-9 , possibly due to salt-form differences (e.g., chloride vs. free acid).

- Research Gaps: Limited head-to-head clinical trials comparing this compound with newer derivatives like benfotiamine .

Biological Activity

Monophosphothiamine (Thiamine monophosphate, ThMP) is a phosphate ester of thiamine, a crucial B vitamin (Vitamin B1). This compound plays a significant role in various biological processes, particularly in metabolism and neurological functions. This article explores the biological activity of this compound, its physiological roles, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of approximately 380.79 g/mol. It exists primarily as an organic chloride salt and is characterized by its phosphate group attached to the thiamine molecule .

Physiological Presence

This compound is found in various biological fluids, with notable concentrations in human plasma and cerebral spinal fluid. In humans, it exists alongside free thiamine and thiamine diphosphate (TPP), but its physiological function remains less understood compared to TPP . In animal studies, such as those conducted on rats, it has been observed that about 64% of the total thiamine in plasma is present in the monophosphate form. After administration, this compound is transported to cerebral tissues, albeit at a slower rate than free thiamine .

Enzymatic Interactions

This compound is involved in several enzymatic reactions within metabolic pathways:

- Synthesis : It can be synthesized from thiazole and pyrimidine through the action of thiamine-phosphate pyrophosphorylase.

- Conversion : It can be converted back to free thiamine by the action of acid phosphatases .

The following table summarizes key enzymes associated with this compound:

| Enzyme | Function | Gene Name | Uniprot ID |

|---|---|---|---|

| Acid Phosphatase PHO11 | Hydrolyzes phosphate monoesters | PHO11 | P35842 |

| Thiamine Biosynthetic Bifunctional Enzyme | Catalyzes thiamine biosynthesis | THI6 | P41835 |

| Repressible Acid Phosphatase | Mediates hydrolysis of extracellular nucleotides | PHO5 | P00635 |

Biological Activity and Mechanisms

This compound is recognized for its role in cellular metabolism and energy production. It participates in the vitamin B1 metabolic pathway, which is essential for carbohydrate metabolism and neuronal function. The compound's biological activity includes:

- Energy Metabolism : It acts as a precursor for TPP, which is a cofactor for several key enzymes involved in carbohydrate metabolism.

- Neuroprotective Effects : Studies indicate that adequate levels of thiamine derivatives may help protect against neurodegenerative conditions by supporting neuronal health and function .

Therapeutic Applications

This compound has been investigated for its potential therapeutic uses:

- Nutritional Supplementation : It is used as a dietary supplement to address deficiencies associated with macrocytic anemia and other B vitamin-related conditions .

- Potential Neuroprotective Agent : Research suggests that supplementation may have protective effects on cognitive function due to its role in maintaining optimal energy levels in neurons .

Case Studies

Several studies have explored the effects of this compound supplementation:

- Animal Studies : In rodent models, administration of this compound showed improved cognitive functions linked to enhanced energy metabolism in brain tissues.

- Human Trials : Clinical trials have indicated that supplementation can alleviate symptoms associated with B vitamin deficiencies, particularly in populations at risk for nutritional deficits.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing monophosphothiamine in synthetic or biological samples?

- Methodological Answer : this compound can be characterized using a combination of spectrophotometric assays and chromatographic techniques. For phosphate quantification, adapt the spectrophotometric method outlined for monobasic sodium phosphate: react with 1,2,4-aminonaphtholsulfonic acid under acidic conditions and measure absorbance at 830 nm . Pair this with HPLC or LC-MS to confirm molecular identity, leveraging retention times and mass spectra against reference standards. Ensure purity validation via NMR (e.g., P NMR for phosphate group confirmation) .

Q. How can researchers detect this compound in complex biological matrices (e.g., plasma, tissue homogenates)?

- Methodological Answer : Utilize solid-phase extraction (SPE) to isolate this compound from biological samples, followed by LC-MS/MS for quantification. Optimize mobile phases (e.g., ammonium formate buffer) to enhance ionization efficiency. Validate the method using spike-recovery experiments with deuterated internal standards (e.g., thiamine-d3 phosphate) to account for matrix effects .

Q. What are the critical stability considerations for storing this compound in laboratory settings?

- Methodological Answer : this compound should be stored at –20°C in airtight, light-protected containers to prevent hydrolysis of the phosphate ester bond. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to assess degradation kinetics. Monitor degradation products like free thiamine using HPLC .

Advanced Research Questions

Q. How does the phosphate group in this compound influence its pharmacokinetic profile compared to other thiamine derivatives (e.g., benfotiamine)?

- Methodological Answer : Design comparative pharmacokinetic studies in rodent models: administer equimolar doses of this compound and benfotiamine orally/intravenously. Collect plasma samples at timed intervals and quantify using LC-MS/MS. Calculate bioavailability (), half-life (), and tissue distribution. The phosphate group may reduce intestinal absorption but enhance renal retention due to altered hydrophilicity .

Q. What experimental strategies can resolve contradictions in reported mechanisms of this compound’s activity in neurodegenerative models?

- Methodological Answer : Conduct dose-response studies in vitro (e.g., neuronal cell lines) and in vivo (e.g., transgenic mouse models) to identify biphasic effects (e.g., antioxidant at low doses vs. pro-oxidant at high doses). Use RNA-seq or phosphoproteomics to map pathway-specific responses. Cross-validate findings with genetic knockdown models (e.g., siRNA targeting thiamine transporters) .

Q. How can researchers design experiments to evaluate this compound’s synergistic effects with other B-vitamins in metabolic disorders?

- Methodological Answer : Use factorial design experiments in diabetic rodent models, combining this compound with pyridoxine or cobalamin. Measure biomarkers (e.g., glycated hemoglobin, ATP/ADP ratios in liver tissue). Apply isobolographic analysis to distinguish additive vs. synergistic interactions. Include negative controls (vitamin-deficient diets) to isolate compound-specific effects .

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s enzymatic inhibition/activation in kinase assays?

- Methodological Answer : Employ mixed-effects models to account for inter-experiment variability (e.g., differences in ATP concentrations or buffer pH). Use surface plasmon resonance (SPR) to measure binding kinetics (, ) and validate via enzymatic activity assays (e.g., NADH-coupled detection). Apply Bayesian meta-analysis to reconcile discrepancies across studies .

Properties

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4O4PS.ClH.2H2O/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANVXQCOBPOPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN4O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036039 | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273724-21-3 | |

| Record name | Monophosphothiamine dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273724213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOPHOSPHOTHIAMINE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J75F6GA5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.